5-Chloro-2,6-difluoro-pyrimidin-4-ol
Description
Properties
IUPAC Name |
5-chloro-2,4-difluoro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF2N2O/c5-1-2(6)8-4(7)9-3(1)10/h(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMZXTTUHSUGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Diketones with Urea
A classic method involves cyclizing β-diketones with urea or thiourea derivatives. For example, hexafluoracetylacetone reacts with urea in acidic conditions to form 2,4,6-trifluoropyrimidine, which is subsequently functionalized at the 4-position.
Reaction Pathway :
-
Cyclization :
-
Hydroxylation : Hydrolysis at the 4-position introduces a hydroxyl group.
-
Chlorination : POCl₃ converts the hydroxyl to chloride.
Optimization Insight :
Nucleophilic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is pivotal for introducing halogens at specific positions. Electron-withdrawing groups (e.g., existing halogens) activate the pyrimidine ring for subsequent substitutions.
Sequential Halogen Exchange
Starting from 2,4,6-trichloropyrimidine, fluorine atoms are introduced via halogen exchange using KF in polar solvents:
-
Selective Fluorination :
-
Hydroxylation : Acidic hydrolysis replaces the 4-chloro group with a hydroxyl.
Challenges :
-
Regioselectivity : Competing substitutions at the 2-, 4-, and 6-positions require careful control of stoichiometry and temperature.
-
Solvent Effects : DMSO enhances fluoride ion nucleophilicity but may degrade at elevated temperatures.
Catalytic and Solvent Effects
Role of Cesium Carbonate
Cesium carbonate, identified in pyrazine synthesis, facilitates deprotonation and accelerates SNAr reactions in pyrimidines. Its weak basicity minimizes side reactions, making it ideal for halogenation steps.
Case Study :
Solvent Systems
Mixed solvents (e.g., acetonitrile/water) improve reagent solubility and stabilize intermediates. Polar aprotic solvents like DMF or THF are preferred for fluorination due to their ability to dissolve ionic reagents.
Comparative Analysis of Methods
Key Observations :
-
Catalytic Methods : Higher yields and purity are achieved using cesium carbonate.
-
Multi-Step Routes : Although longer, these methods offer better regiocontrol for complex halogenation patterns.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,6-difluoro-pyrimidin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines and azides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions to introduce azido groups.
Tetraphenoxysilane: Employed in the presence of tetra butyl ammonium fluoride for specific transformations.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, such as 4-azido-5-chloro-2,6-difluoro-pyrimidine and 5-chloro triphenoxy pyrimidine .
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development:
5-Chloro-2,6-difluoro-pyrimidin-4-ol is explored as a pharmacophore for developing new therapeutic agents. Its structure allows it to interact with specific biological targets, which is crucial for its function as a drug candidate. Research has indicated its potential as an inhibitor in various biological pathways, including those related to cancer and metabolic diseases.
Mechanism of Action:
The compound's mechanism involves binding to specific receptors or enzymes, thereby modulating their activity. The presence of chlorine and fluorine enhances its ability to form stable complexes with target proteins, facilitating the development of selective inhibitors.
Agricultural Chemistry
Fungicidal and Herbicidal Properties:
This compound is studied for its agricultural applications, particularly as a fungicide and herbicide. Its chemical structure contributes to its effectiveness in controlling plant pathogens and weeds, making it a candidate for crop protection agents.
Research Findings:
Field studies have demonstrated the efficacy of this compound in reducing disease incidence in crops while minimizing phytotoxicity. Its application can lead to improved crop yields and sustainability in agricultural practices.
Industrial Applications
Building Block for Synthesis:
In industrial chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its versatility allows it to be used in producing specialty chemicals and materials.
Chemical Reactions:
The compound undergoes various chemical transformations such as nucleophilic substitution reactions where the chlorine and fluorine atoms can be replaced by nucleophiles like amines or azides. This property is exploited in synthesizing diverse derivatives with tailored functionalities.
Mechanism of Action
The mechanism of action of 5-Chloro-2,6-difluoro-pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent patterns are summarized below:
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 5-chloro-2,6-difluoro-pyrimidin-4-ol, and how can regioselectivity be controlled during substitution reactions?
- Methodological Answer : Synthesis requires sequential substitution to avoid regioisomer formation. For example, 5-chloro-2,4,6-trifluoropyrimidine can react with nucleophiles (e.g., benzylamine) under controlled conditions to isolate 4-amino derivatives. Purification via column chromatography or recrystallization is critical to remove undesired isomers. Steric and electronic factors influence substitution sites: fluorines at positions 2 and 6 direct reactivity toward the 4-hydroxyl group. Monitor reaction progress using HPLC or TLC with UV detection .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how can conflicting spectral data be resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine environments; NMR resolves hydroxyl protons (broad singlet at ~12 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 198.53) .
- X-ray Diffraction : For crystalline samples, unit cell parameters (e.g., triclinic system, , ) resolve molecular conformation .
- Resolution of Discrepancies : Cross-validate using multiple techniques (e.g., IR for hydroxyl confirmation) and computational modeling (DFT for electronic structure) .
Advanced Research Questions
Q. How can the hydroxyl group in this compound be selectively functionalized without affecting halogen substituents?
- Methodological Answer : Use protecting groups (e.g., tert-butyldimethylsilyl chloride) to mask the hydroxyl group under mild, anhydrous conditions. For example:
- Step 1 : Silylation at 0°C in DMF with TBDMS-Cl and imidazole.
- Step 2 : Perform subsequent reactions (e.g., Suzuki coupling using boronic acids ).
- Step 3 : Deprotect with tetrabutylammonium fluoride (TBAF). Monitor each step via NMR for selectivity .
Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hours). Analyze degradation products via LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at 0–6°C in inert atmospheres to prevent hydrolysis .
- Data Table :
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Acidic (pH < 3) | Hydrolysis | Neutralize post-reaction |
| Basic (pH > 10) | Dehalogenation | Use buffered solutions |
Q. How does the crystal structure of related pyrimidin-4-ol derivatives inform the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer : Analyze X-ray data from analogs (e.g., triclinic symmetry with , ) to predict hydrogen bonding networks. The hydroxyl group forms O–H···N/F interactions, stabilizing the lattice. Computational tools (Mercury, OLEX2) visualize packing arrangements and quantify bond lengths/angles .
Contradiction Analysis in Experimental Data
Q. How should researchers address contradictions in reaction yields or unexpected byproducts during the synthesis of this compound?
- Methodological Answer :
- Root Cause Analysis : Varying yields may arise from incomplete purification (e.g., residual 2-substituted regioisomers) . Use GC-MS or NMR to identify contaminants.
- Mitigation : Optimize reaction stoichiometry (e.g., excess nucleophile for complete substitution) and employ orthogonal purification (e.g., preparative HPLC with a C18 column and ammonium acetate buffer at pH 6.5 ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
